![molecular formula C20H26ClNO3 B2581306 5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797160-33-8](/img/structure/B2581306.png)
5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been studied for its potential use in treating various diseases and disorders.
Scientific Research Applications
Neuroleptic Activity and Dopamine Receptor Interaction One notable application of derivatives similar to the specified compound is in the realm of neuroleptic agents. Research on benzamides, including similar structures, has demonstrated potent neuroleptic activity through their interaction with dopamine receptors. For example, studies on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds have shown significant neuroleptic properties, including potent and selective antagonism at dopamine receptors, which suggests potential applications in the treatment of psychosis and related disorders (Iwanami et al., 1981), (Usuda et al., 2004).
Antimicrobial and Anticancer Potential Additionally, compounds with similar structures have been explored for their antimicrobial and anticancer properties. For instance, novel series of 1,2,4-triazole derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Idrees et al., 2020). Similarly, research on benzamide derivatives has also delved into their anticancer evaluation, indicating their potential in cancer treatment strategies (Salahuddin et al., 2014).
Serotonin Receptor Agonism and Gastrointestinal Motility The design and synthesis of orally active benzamide derivatives have been investigated for their potent serotonin 4 (5-HT4) receptor agonist activity. This research underscores the potential of such compounds in enhancing gastrointestinal motility, demonstrating their applicability in the treatment of gastrointestinal disorders (Sonda et al., 2003).
Synthesis and Chemical Structure Analysis The synthesis and structural analysis of benzamide derivatives, including those with chloro, methoxy, and N-substituted components, have been a focal point of research. Studies have aimed at elucidating their chemical properties, synthesis pathways, and potential as precursors for further chemical modifications, highlighting the compound's significance in medicinal chemistry and drug design (Furuya et al., 1985).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c1-24-18-4-3-16(21)10-17(18)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKNJDOZKGJLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.